molecular formula C17H19N5OS B6913158 2-[[2-(4-Methyl-1,3-thiazol-2-yl)morpholin-4-yl]methyl]quinazolin-4-amine

2-[[2-(4-Methyl-1,3-thiazol-2-yl)morpholin-4-yl]methyl]quinazolin-4-amine

Cat. No.: B6913158
M. Wt: 341.4 g/mol
InChI Key: SVOVKTIESYETCM-UHFFFAOYSA-N
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Description

2-[[2-(4-Methyl-1,3-thiazol-2-yl)morpholin-4-yl]methyl]quinazolin-4-amine is a complex organic compound that features a quinazoline core linked to a morpholine ring and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(4-Methyl-1,3-thiazol-2-yl)morpholin-4-yl]methyl]quinazolin-4-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure liquid chromatography (HPLC) and other purification techniques is essential to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[[2-(4-Methyl-1,3-thiazol-2-yl)morpholin-4-yl]methyl]quinazolin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while reduction can yield amines or alcohols .

Scientific Research Applications

2-[[2-(4-Methyl-1,3-thiazol-2-yl)morpholin-4-yl]methyl]quinazolin-4-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[2-(4-Methyl-1,3-thiazol-2-yl)morpholin-4-yl]methyl]quinazolin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For instance, it may inhibit kinase enzymes, leading to the disruption of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[2-(4-Methyl-1,3-thiazol-2-yl)morpholin-4-yl]methyl]quinazolin-4-amine is unique due to its combined structural features of quinazoline, morpholine, and thiazole rings. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

2-[[2-(4-methyl-1,3-thiazol-2-yl)morpholin-4-yl]methyl]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS/c1-11-10-24-17(19-11)14-8-22(6-7-23-14)9-15-20-13-5-3-2-4-12(13)16(18)21-15/h2-5,10,14H,6-9H2,1H3,(H2,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVOVKTIESYETCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2CN(CCO2)CC3=NC4=CC=CC=C4C(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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